Home > Products > Screening Compounds P132243 > N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide
N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide -

N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide

Catalog Number: EVT-5218121
CAS Number:
Molecular Formula: C18H17N5O2
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

Compound Description: L-838,417 is a novel compound that demonstrates functional selectivity for specific non-α1 GABAA receptors [ [] ]. In a study investigating the propensity of various GABAA receptor modulators to induce physical dependence in mice, L-838,417 was found to have a low propensity to induce seizures during precipitated withdrawal [ [] ]. This suggests potential advantages over non-selective benzodiazepines in terms of reduced physical dependence liability.

Relevance: Although not structurally identical, L-838,417 shares the 1,2,4-triazole moiety with the target compound N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide. Both compounds are classified as heterocyclic compounds containing this specific triazole ring system, known for its diverse biological activities. [ [] ]

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

Compound Description: SL651498 is another novel compound exhibiting functional selectivity for non-α1 GABAA receptors [ [] ]. Similar to L-838,417, it demonstrated a low propensity to induce seizures in the precipitated withdrawal model in mice [ [] ]. This further supports the notion that subtype-selective GABAA receptor modulators may possess a reduced risk of physical dependence compared to non-selective benzodiazepines.

Relevance: While not directly sharing a core structure with N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide, SL651498 is discussed alongside L-838,417 as a compound with functional selectivity for specific GABAA receptor subtypes [ [] ]. This suggests a potential link in research focused on targeting specific GABAA receptor subtypes for therapeutic benefit with reduced side effects.

Zolpidem

Compound Description: Zolpidem is a GABAA-α1 affinity-selective drug clinically used as a hypnotic [ [] ]. In the study evaluating physical dependence liability, zolpidem, like L-838,417 and SL651498, did not induce seizures in the precipitated withdrawal model [ [] ]. This suggests that α1-selective GABAA receptor modulators may have a reduced propensity for physical dependence compared to non-selective benzodiazepines.

Relevance: Zolpidem is grouped with L-838,417 and SL651498 as a compound with subtype selectivity for GABAA receptors [ [] ]. This classification, although not based on direct structural similarity to N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide, places all four compounds within research exploring the potential of targeting specific GABAA receptor subtypes for therapeutic advantage.

Properties

Product Name

N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide

IUPAC Name

N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C18H17N5O2/c24-18(13-3-4-15-12(10-13)6-9-25-15)20-8-5-16-21-17(23-22-16)14-2-1-7-19-11-14/h1-4,7,10-11H,5-6,8-9H2,(H,20,24)(H,21,22,23)

InChI Key

WTECYOUIJZLHKF-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=C2)C(=O)NCCC3=NC(=NN3)C4=CN=CC=C4

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)NCCC3=NC(=NN3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.